molecular formula C9H8ClFO2 B12099132 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

Cat. No.: B12099132
M. Wt: 202.61 g/mol
InChI Key: VLPTZUORTACMCL-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups, and the carboxylic acid group is esterified with methanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester typically involves the esterification of 2-Chloro-4-fluoro-5-methyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors. For example, the chlorination and fluorination of toluene derivatives followed by esterification can be employed. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in an alkaline medium is a typical reagent.

    Reduction: Lithium aluminum hydride in anhydrous ether is often employed.

Major Products

    Nucleophilic Substitution: Products include substituted benzoic acid derivatives.

    Oxidation: The major product is 2-Chloro-4-fluoro-5-methyl-benzoic acid.

    Reduction: The major product is 2-Chloro-4-fluoro-5-methyl-benzyl alcohol.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is unique due to the specific combination of substituents on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

methyl 2-chloro-4-fluoro-5-methylbenzoate

InChI

InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,1-2H3

InChI Key

VLPTZUORTACMCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)C(=O)OC

Origin of Product

United States

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